molecular formula C22H14Cl3N3O2 B2948610 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide CAS No. 321522-25-2

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide

Cat. No.: B2948610
CAS No.: 321522-25-2
M. Wt: 458.72
InChI Key: YKUJKFKBXSGWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-Chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide (Molecular Formula: C22H14Cl3N3O2, Molecular Weight: 458.72 g/mol) is a high-purity, synthetic chemical compound intended for research and development applications. This complex molecule belongs to the class of phenylpyrazole derivatives, a group known for its diverse biological potential and significant presence in pharmacological research . Pyrazole and pyrazoline cores are recognized as privileged scaffolds in medicinal chemistry, serving as key structural components in compounds with a range of biological activities . Researchers investigate such structures for their potential interactions with various biological targets. The structure features multiple aromatic systems, including chlorophenyl and chlorophenoxyphenyl substituents, linked through a 1H-pyrazole-1-carboxamide core, which may be of interest in structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl3N3O2/c23-14-1-5-16(6-2-14)26-22(29)28-12-11-21(27-28)19-10-9-18(13-20(19)25)30-17-7-3-15(24)4-8-17/h1-13H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUJKFKBXSGWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N2C=CC(=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing this compound involves a multistep process starting from commercially available precursors. The synthesis typically involves the following steps:

  • Nitration and Reduction: Starting with 2-chloro-4-(4-chlorophenoxy)nitrobenzene, the nitro group is reduced to an amine group using hydrogen gas in the presence of a palladium catalyst.

  • Formation of Pyrazole: The amine is then reacted with an appropriate pyrazole carboxylic acid derivative under acidic conditions to form the pyrazole ring.

  • Amidation: Finally, the compound is subjected to amidation with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrially, the synthesis of this compound is optimized for large-scale production. Key steps may include:

  • Continuous Flow Reactors: Use of continuous flow reactors to improve yield and reduce reaction times.

  • Solvent Optimization: Utilizing solvents that enhance reaction rates and yield while being environmentally friendly.

  • Catalyst Reuse: Recycling of catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide undergoes several types of reactions:

  • Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of phenolic derivatives.

  • Reduction: Reduction with agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

  • Substitution: Halogen substitution reactions can occur, where the chlorine atoms may be replaced by other substituents using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Sodium methoxide in methanol for nucleophilic substitutions.

Major Products

  • Oxidation Products: Phenolic derivatives.

  • Reduction Products: Corresponding alcohols or amines.

  • Substitution Products: Compounds with substituted halogens.

Scientific Research Applications

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide has been extensively studied for its applications in various fields:

Chemistry

  • Catalysis: Used as a ligand in catalytic processes due to its ability to stabilize metal complexes.

Biology

  • Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.

Medicine

  • Pharmaceutical Development: Potential use in drug development for treating inflammatory diseases due to its modulatory effects on certain biochemical pathways.

Industry

  • Agriculture: Utilized in the formulation of pesticides and herbicides due to its ability to disrupt biological processes in pests.

Mechanism of Action

The compound exerts its effects primarily through:

  • Molecular Targets: Interaction with specific enzymes and receptors in biological systems, inhibiting their function.

  • Pathways Involved: Modulation of signal transduction pathways, affecting cellular processes such as growth, division, and apoptosis.

Comparison with Similar Compounds

Research Implications

  • Phenoxy and chlorophenyl groups may interact with hydrophobic binding pockets.
  • Metabolic Stability : The absence of sulfonyl or pyridyl groups (as in ) may render the target more susceptible to hepatic metabolism, as seen in related carboxamides .
  • Synthetic Feasibility : Routes described for analogs (e.g., Pd-catalyzed coupling in , condensation reactions in ) could be adapted for the target’s synthesis.

Biological Activity

3-[2-Chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits a complex structure characterized by multiple chlorine substitutions and a carboxamide functional group, which may contribute to its pharmacological properties.

  • Molecular Formula : C22H14Cl3N3O2
  • Molecular Weight : 458.72 g/mol
  • CAS Number : 321522-27-4

The presence of chlorine atoms is significant as they can enhance the lipophilicity and bioactivity of organic compounds, potentially improving their therapeutic efficacy.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, may exhibit anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to inhibit glioma cell growth. A related study highlighted that specific pyrazole derivatives showed promising inhibitory effects on glioblastoma cell lines by targeting the AKT signaling pathway, a critical pathway in cancer progression .

Key Findings:

  • Inhibition of Glioma Growth : The compound demonstrated significant inhibition of 3D neurosphere formation in primary patient-derived glioma stem cells.
  • Kinase Inhibition : It exhibited low micromolar activity against AKT2/PKBβ, suggesting a mechanism for its anticancer effects .
  • Selective Cytotoxicity : The compound was less toxic to non-cancerous cells, indicating a potential therapeutic window for cancer treatment.

Antifungal and Antitubercular Activity

Another area of interest is the antifungal and antitubercular properties of pyrazole derivatives. Research has shown that certain pyrazole compounds possess antifungal activity against pathogenic strains and exhibit effectiveness against Mycobacterium tuberculosis .

Key Findings:

  • Antifungal Activity : Some derivatives demonstrated strong antifungal effects against four pathogenic fungal strains.
  • Antitubercular Activity : The same compounds showed significant activity against Mycobacterium tuberculosis H37Rv, suggesting their potential as therapeutic agents for infectious diseases .

Study on Pyrazole Derivatives

A comprehensive study synthesized various pyrazole derivatives and evaluated their biological activities. Among these, compounds with the 4-chlorophenyl substitution were noted for their enhanced biological effects. The study concluded that these derivatives could serve as promising candidates for further development in cancer and infectious disease therapies .

Structure-Activity Relationship (SAR)

Ongoing research is focused on understanding the structure-activity relationship of pyrazole derivatives. Modifications to the core structure are being investigated to optimize efficacy and reduce toxicity. This includes exploring different substituents on the pyrazole ring and evaluating their biological impact through in vitro and in vivo models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step processes, starting with condensation of substituted phenylhydrazines with β-ketoesters or diketones to form the pyrazole core. For example, cyclocondensation using reagents like DMF-DMA (dimethylformamide dimethyl acetal) and phenylhydrazine derivatives has been employed for analogous pyrazole-carboxamides . Subsequent chlorination and coupling reactions introduce the 4-chlorophenoxy and 4-chlorophenyl groups. Purification often requires column chromatography and recrystallization, with yields optimized via stoichiometric control of intermediates .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/c space group, β=92.003°, V=2073.75 ų) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • HPLC : Validates purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What physicochemical properties are critical for experimental design?

  • Methodological Answer : Key properties include:

  • Solubility : Low aqueous solubility (logP ~4.2) necessitates DMSO or ethanol as solvents for biological assays .
  • Thermal stability : Melting points (e.g., 178–247°C for analogous pyrazoles) indicate decomposition thresholds .
  • Photostability : UV-Vis spectroscopy under controlled light exposure assesses degradation kinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Statistical optimization of temperature, solvent polarity, and catalyst loading (e.g., Pd/C for coupling reactions) .
  • Computational modeling : Transition-state analysis via DFT (Density Functional Theory) identifies rate-limiting steps .
  • Flow chemistry : Continuous reactors enhance mixing and reduce side reactions in multi-step syntheses .

Q. How should discrepancies in reported biological activity data be resolved?

  • Methodological Answer :

  • Comparative assay validation : Replicate studies using standardized protocols (e.g., IC50 measurements against consistent cell lines) .
  • Meta-analysis : Cross-reference datasets from PubChem and crystallographic databases to identify batch-specific impurities or stereochemical variations .
  • Molecular dynamics (MD) simulations : Probe ligand-receptor binding stability to explain variability in efficacy .

Q. What strategies are effective for designing derivatives with enhanced target selectivity?

  • Methodological Answer :

  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl, CF₃) with activity using Hammett constants and CoMFA (Comparative Molecular Field Analysis) .
  • Docking studies : Glide or AutoDock Vina predict binding poses to receptors like carbonic anhydrase isoforms (e.g., CAH1_HUMAN, PGH2_HUMAN) .
  • Metabolic profiling : LC-MS/MS identifies metabolic soft spots (e.g., hydrolytic cleavage of carboxamide) to guide bioisostere replacement .

Data Contradiction Analysis

  • Example Issue : Conflicting reports on enzyme inhibition potency (e.g., CAH9_HUMAN IC50 ranging from 50 nM to 1 µM).
    • Resolution : Validate assay conditions (pH, cofactors) and confirm compound integrity via HRMS (High-Resolution Mass Spectrometry) . Use orthogonal assays (e.g., SPR vs. fluorogenic substrates) to rule out artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.